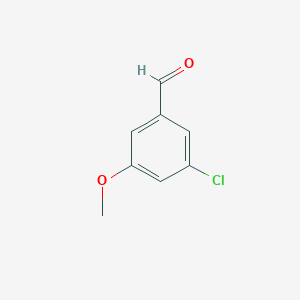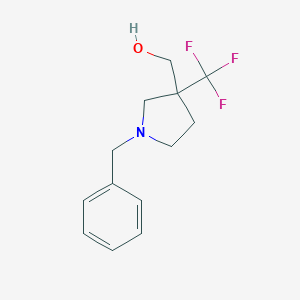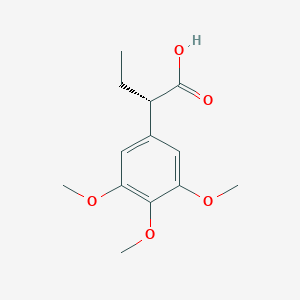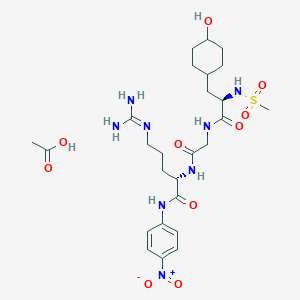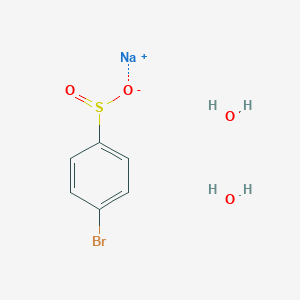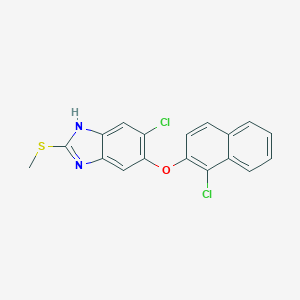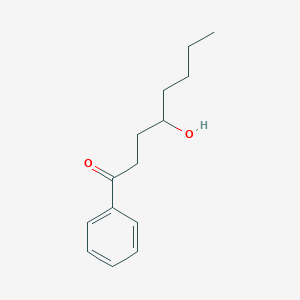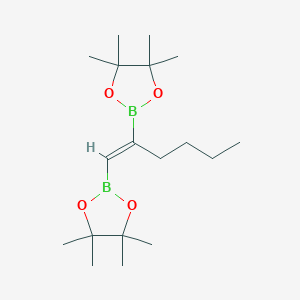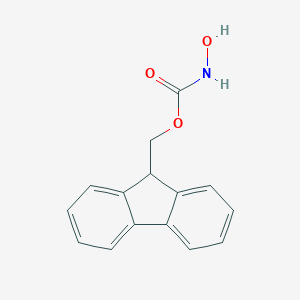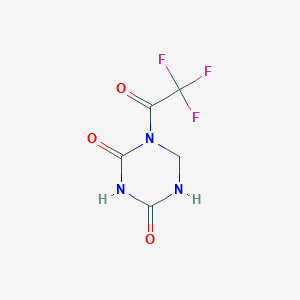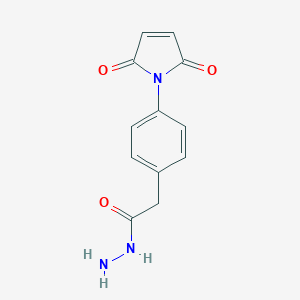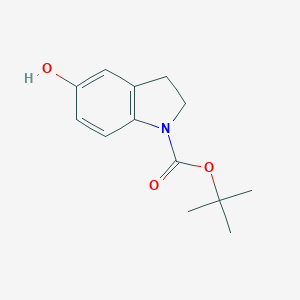
N-Boc-5-Hydroxyindoline
Descripción general
Descripción
N-Boc-5-Hydroxyindoline, also known as tert-Butyl 5-hydroxy-1H-indole-1-carboxylate, is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.279 g/mol . This compound is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
N-Boc-5-Hydroxyindoline, also known as CAS 170147-76-9 , is a biochemical compound that primarily targets L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contraction of smooth muscle cells, thereby influencing gut motility .
Mode of Action
The compound interacts with its targets by accelerating gut contractility . This interaction results in significant changes in the functionality of the L-type calcium channels, leading to an increase in serotonin production .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the conversion of dietary or drug substrates into small bioactive molecules . This process is facilitated by a wide variety of gut bacteria that metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .
Result of Action
The action of this compound results in a significant acceleration of the total gut transit time (TGTT) . This is primarily due to the compound’s stimulatory effect on gut contractility via activation of L-type calcium channels . Additionally, the compound’s action on a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of 5-HI, a metabolite of the compound, is inhibited upon pH reduction in in vitro studies . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-5-Hydroxyindoline can be synthesized through various synthetic routes. One common method involves the protection of the hydroxyl group of 5-hydroxyindoline with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is carried out at room temperature, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The scalability of the reaction is facilitated by the availability of reagents and the relatively mild reaction conditions required for Boc protection.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-5-Hydroxyindoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl), triethylamine (TEA).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of tosylated derivatives.
Aplicaciones Científicas De Investigación
N-Boc-5-Hydroxyindoline has several scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-5-Hydroxyindole: Similar in structure but lacks the hydrogenation of the indole ring.
5-Hydroxyindoline: Lacks the Boc protection group.
5-Hydroxyindole: Lacks both the Boc protection group and the hydrogenation of the indole ring.
Uniqueness
N-Boc-5-Hydroxyindoline is unique due to the presence of both the Boc protection group and the hydrogenated indoline ring. This combination provides enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-5,8,15H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEDNSDALWZCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443130 | |
| Record name | N-Boc-5-Hydroxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170147-76-9 | |
| Record name | N-Boc-5-Hydroxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
